![molecular formula C18H27N3O3 B2517124 n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 869354-03-0](/img/structure/B2517124.png)
n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide: is a complex organic compound with a unique structure that combines a cyclohexene ring, a spirocyclic diazaspirodecane, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Synthesis of the Diazaspirodecane Core: This step involves the formation of the spirocyclic structure through a series of cyclization reactions, often using amines and carbonyl compounds.
Attachment of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the diazaspirodecane core, potentially converting them to alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Alcohols
Substitution: Various substituted amides
Aplicaciones Científicas De Investigación
Enzyme Inhibition
Research has indicated that compounds similar to n-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide exhibit significant enzyme inhibitory properties. For instance, studies on related compounds have shown substantial inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are critical in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Enzyme | Inhibitory Activity | Related Compounds |
---|---|---|
α-glucosidase | Significant | Sulfonamides with acetamide moieties |
Acetylcholinesterase | Moderate | Various derivatives of acetamides |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar compounds have been synthesized and screened for cytotoxicity against various cancer cell lines, including Hep G2 (human liver cancer). The results indicated moderate to high cytotoxicity, suggesting that derivatives of this compound could be explored further as anticancer agents .
Neuroprotective Effects
Given the enzyme inhibition profile, there is potential for neuroprotective applications. Compounds that inhibit AChE can help in the management of neurodegenerative diseases by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives similar to this compound. The synthesized compounds were characterized using IR and NMR spectroscopy to confirm their structures. Following characterization, biological assays were conducted to evaluate their inhibitory effects on α-glucosidase and AChE .
Case Study 2: Antitumor Evaluation
In another study, a series of compounds derived from acetamides were tested against several cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against Hep G2 cells, prompting further investigation into their mechanisms of action and potential as therapeutic agents .
Mecanismo De Acción
The mechanism by which n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound shares the cyclohexane ring structure but differs in its ester functional groups.
cis-1,3-Dimethylcyclohexane: This compound has a similar cyclohexane ring but with different substituents.
Uniqueness
n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is unique due to its combination of a cyclohexene ring, a spirocyclic diazaspirodecane, and an acetamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Actividad Biológica
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H29N3O3 with a molecular weight of 345.46 g/mol. The IUPAC name is N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide. Its structure features a cyclohexene ring and a diazaspirodecane moiety, contributing to its biological activity.
Research indicates that compounds with similar structural motifs can interact with various biological targets:
- Receptor Binding : The diazaspiro structure has been associated with modulation of opioid receptors and other G-protein coupled receptors (GPCRs), which are crucial for pain management and neuropharmacology .
- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of glycine transporters (GlyT), which are implicated in pain signaling pathways .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, suggesting that the compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Opioid Receptor Modulation
In a study examining the pharmacological profile of diazaspiro compounds, this compound demonstrated significant selectivity for mu-opioid receptors over delta and kappa receptors. This selectivity suggests potential applications in pain management with reduced side effects associated with broader opioid receptor activation.
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of structurally similar compounds against various bacterial strains. The results indicated that certain derivatives exhibited substantial antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. These findings highlight the compound's potential as a lead structure for developing new antibiotics.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c22-15(19-12-9-14-7-3-1-4-8-14)13-21-16(23)18(20-17(21)24)10-5-2-6-11-18/h7H,1-6,8-13H2,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSKYJIDDKUREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.